1-(6-Methoxynaphthalen-2-yl)heptan-1-one
Overview
Description
It was first synthesized in the early 20th century and has since been used in various applications, including medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 1-(6-Methoxynaphthalen-2-yl)heptan-1-one involves the reaction of 2-methoxy-6-naphthaldehyde with hexylmagnesium bromide in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere at a temperature range of -20°C to +20°C. The resulting solution is then treated with 1-methyl-4-piperidone and heated to 65°C. The final product is obtained after cooling and acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. The compound is produced in large quantities and is available for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxynaphthalen-2-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(6-Methoxynaphthalen-2-yl)heptan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Used in the production of fragrances and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to upregulate the expression of Nur77, an orphan nuclear receptor, leading to apoptosis in cancer cells . The compound’s effects are mediated through the activation of specific signaling pathways and the modulation of gene expression.
Comparison with Similar Compounds
1-(6-Methoxynaphthalen-2-yl)heptan-1-one is unique due to its specific structure and properties. Similar compounds include:
1-(6-Methoxynaphthalen-2-yl)ethanone: A related compound with a shorter carbon chain.
1-(6-Methoxynaphthalen-2-yl)propan-1-one: Another similar compound with a different carbon chain length.
1-(6-Methoxynaphthalen-2-yl)butan-1-one: A compound with a longer carbon chain compared to ethanone and propanone derivatives.
These compounds share similar structural features but differ in their carbon chain lengths and specific chemical properties, which can influence their reactivity and applications.
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)heptan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-4-5-6-7-18(19)16-9-8-15-13-17(20-2)11-10-14(15)12-16/h8-13H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVTYNUOGDMEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435016 | |
Record name | 6-Methoxy-2-heptanonaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53526-25-3 | |
Record name | 6-Methoxy-2-heptanonaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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